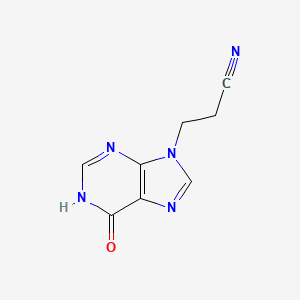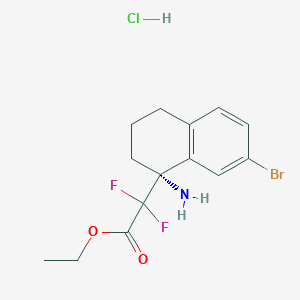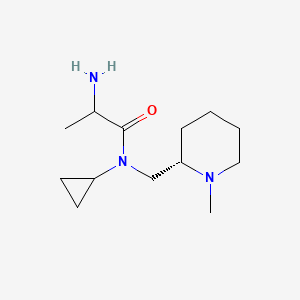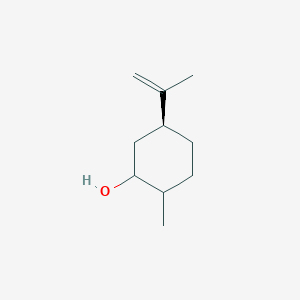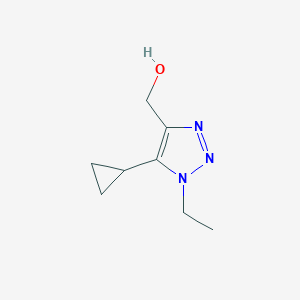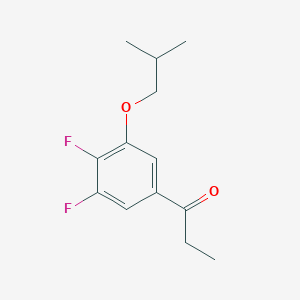
2-Methyl-3-(pyridin-4-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(pyridin-4-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-4-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of pyridine is coupled with a halogenated benzaldehyde in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
2-Methyl-3-(pyridin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and pyridin-4-yl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-4-yl)benzoic acid.
Reduction: 2-Methyl-3-(pyridin-4-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Methyl-3-(pyridin-4-yl)benzaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 2-Methyl-3-(pyridin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridin-4-yl group can interact with aromatic and heteroaromatic systems, influencing the compound’s binding affinity and selectivity .
類似化合物との比較
Similar Compounds
4-(Pyridin-3-yl)benzaldehyde: Similar structure but with the pyridine ring attached at the 3-position.
4-(2-Pyridyl)benzaldehyde: Similar structure but with the pyridine ring attached at the 2-position.
2,5-Di(pyridin-4-yl)benzaldehyde: Contains two pyridin-4-yl groups attached to the benzene ring.
Uniqueness
2-Methyl-3-(pyridin-4-yl)benzaldehyde is unique due to the specific positioning of the methyl and pyridin-4-yl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C13H11NO |
|---|---|
分子量 |
197.23 g/mol |
IUPAC名 |
2-methyl-3-pyridin-4-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-12(9-15)3-2-4-13(10)11-5-7-14-8-6-11/h2-9H,1H3 |
InChIキー |
NEMHVULKOORVIV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1C2=CC=NC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13083635.png)

![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

![2-Propylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13083650.png)
![12-Acetyl-1,8,10-triazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one](/img/structure/B13083653.png)

